Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

Description

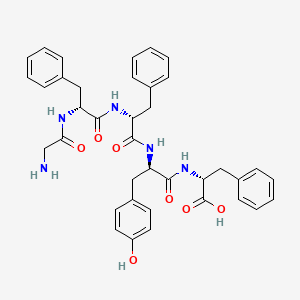

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic tetrapeptide composed entirely of D-configured amino acids. Its structure features a glycyl residue followed by three aromatic D-amino acids: two phenylalanines, one tyrosine, and a terminal phenylalanine. The D-configuration confers resistance to proteolytic degradation, enhancing metabolic stability compared to L-configured analogs .

Properties

CAS No. |

644996-92-9 |

|---|---|

Molecular Formula |

C38H41N5O7 |

Molecular Weight |

679.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-28-16-18-29(44)19-17-28)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

XBFMEFUBOJIBLX-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

Targeting Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are critical enzymes in protein synthesis, and they have been identified as potential drug targets for various diseases, including infections caused by Mycobacterium tuberculosis. Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can serve as a model compound to study the inhibition of these enzymes, which may lead to the development of new antimicrobial agents .

Anticancer Properties

Research indicates that peptides similar to this compound may exhibit anticancer properties by interfering with cellular signaling pathways. The peptide's structure can be modified to enhance its binding affinity to cancer cell receptors, potentially leading to targeted therapies that minimize side effects compared to traditional chemotherapy .

Proteolytic Activity

The peptide's composition allows it to be hydrolyzed by specific proteases, which can be leveraged in biochemical studies to understand enzyme specificity and activity. For instance, studies have shown that certain proteases can effectively hydrolyze peptides containing D-amino acids, suggesting potential applications in designing enzyme inhibitors or studying protease mechanisms .

Enhancing Protein Quality

In nutritional science, the peptide can be utilized to improve the quality of protein formulations for infants and children. The amino acid profile of this compound is beneficial in developing follow-up formulas and ready-to-use therapeutic foods (RUTF) aimed at addressing malnutrition in young children . Its incorporation into these formulations can help meet essential amino acid requirements during critical growth periods.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s sequence and structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Key Peptide Analogs:

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS: 644997-17-1):

- Non-Peptide Aromatic Analogs (e.g., Tofenamic Acid, Thyroxine): Tofenamic Acid: A diphenylamine derivative with anti-inflammatory properties. Shares aromaticity but lacks peptide bonds, resulting in distinct pharmacokinetics . Thyroxine (T4): Contains iodinated tyrosine residues. While both compounds include tyrosine, thyroxine’s iodine atoms enable thyroid hormone receptor binding, unlike the target peptide .

Table 1: Structural Comparison

| Feature | Target Peptide | Gly-D-Phe-D-Tyr-D-Trp-D-Phe | Tofenamic Acid | Thyroxine (T4) |

|---|---|---|---|---|

| Backbone Type | Peptide | Peptide | Non-peptide | Non-peptide |

| Aromatic Residues | 3 Phe, 1 Tyr | 2 Phe, 1 Tyr, 1 Trp | 2 Phenyl | 2 Iodinated Tyr |

| Hydrophobic Index (LogP)* | ~2.8 (est.) | ~3.2 (est.) | 3.5 | 4.1 |

| Protease Resistance | High | High | N/A | N/A |

*Estimated based on residue hydrophobicity.

Pharmacokinetic and Stability Profiles

- Metabolic Stability: Both the target peptide and Gly-D-Phe-D-Tyr-D-Trp-D-Phe exhibit prolonged half-lives due to D-amino acids, which evade enzymatic cleavage. In contrast, thyroxine relies on iodine-mediated stabilization .

- Solubility : The hydroxyl group in tyrosine improves aqueous solubility compared to purely phenylalanine-based analogs. Tryptophan-containing analogs may show reduced solubility due to increased hydrophobicity .

Research Challenges and Model Accuracy

Accurate structural modeling is critical for comparing conformational stability and receptor interactions. Errors in electron density map interpretation (e.g., side-chain rotamer misassignment) can lead to incorrect activity predictions, particularly for flexible peptides .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine (Gly-D-Phe-D-Phe-D-Tyr-D-Phe) is a complex peptide that incorporates multiple amino acids, particularly focusing on phenylalanine and tyrosine residues. This compound's biological activity is of significant interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.

1. Structure and Composition

The compound is a pentapeptide composed of:

- Glycine (Gly)

- D-Phenylalanine (D-Phe) (three residues)

- D-Tyrosine (D-Tyr)

This unique arrangement of amino acids contributes to its biological properties and mechanisms of action.

2.1 Interaction with Enzymes

Gly-D-Phe-D-Phe-D-Tyr-D-Phe has been shown to interact with various enzymes, particularly those involved in protein synthesis and degradation. For instance, the presence of D-amino acids can influence the activity of aminoacyl-tRNA synthetases, which are crucial for translating genetic information into proteins. Research indicates that D-amino acids may alter enzyme specificity and activity, potentially leading to unique physiological effects .

2.2 Cytotoxicity

Studies have demonstrated that related compounds, such as Glycyl-D-phenylalanine-2-naphthylamide, exhibit cytotoxic properties against specific cell lines, including Vero cells. This cytotoxicity appears to be linked to the compound's ability to disrupt lysosomal function, leading to increased enzyme activity within lysosomes and subsequent cell death . Such effects suggest that Gly-D-Phe-D-Phe could be explored for its potential in cancer therapy.

3. Biological Activity in Clinical Studies

Clinical studies focusing on dipeptides containing tyrosine and phenylalanine have shown promising results regarding their bioavailability and physiological effects:

- A study indicated that glycyl-L-tyrosine was effectively utilized in parenteral nutrition for neonates, demonstrating its importance in amino acid metabolism and requirement during critical growth periods .

- The incorporation of dipeptides like Glycyl-L-tyrosine has been noted to enhance solubility and absorption compared to free amino acids, thus improving nutritional outcomes .

4. Comparative Analysis of Related Compounds

To better understand the biological activity of Gly-D-Phe-D-Phe, it is useful to compare it with other related compounds:

5.1 Case Study: Cytotoxic Effects

In a controlled study examining the cytotoxic effects of Glycyl-D-phenylalanine derivatives on Vero cells, researchers found that the compound significantly increased cell death rates compared to controls. The mechanism was attributed to lysosomal destabilization, suggesting potential applications in targeted cancer therapies .

5.2 Research Findings on Amino Acid Transport

Research has highlighted the importance of transport mechanisms for dipeptides like Gly-D-Phe-D-Phe across cellular membranes. The presence of large neutral amino acid transporters plays a critical role in mediating these processes, which can be influenced by the peptide's structure and composition .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing peptides with consecutive D-amino acids like Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but consecutive D-amino acids introduce steric hindrance and coupling inefficiencies. Enzymatic synthesis (e.g., using acylase or protease-mediated resolution) can improve stereochemical control, as demonstrated in the enzymatic synthesis of acetyl-D-phenylalanyl derivatives . Coupling agents like HATU/Oxyma Pure in DMF may optimize activation for hindered residues. Post-synthesis purification via reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients is critical due to increased hydrophobicity from aromatic D-residues.

Q. Which structural characterization techniques are suitable for resolving the conformation of all-D peptides?

- Methodological Answer : X-ray crystallography remains the gold standard, but all-D peptides may form mirror-image crystals requiring enantiomorph correction during refinement . Circular dichroism (CD) is less effective for D-peptides; instead, vibrational CD (VCD) or NMR with chiral aligning media (e.g., poly-γ-benzyl-L-glutamate) can differentiate enantiomeric structures. Dynamic nuclear polarization (DNP)-enhanced NMR improves sensitivity for low-concentration samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.